molecular formula C14H10F3N3O2 B10868483 (1E)-1-benzylidene-2-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine

(1E)-1-benzylidene-2-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine

Cat. No.: B10868483
M. Wt: 309.24 g/mol
InChI Key: JFXXJVZAGGTIJW-GIJQJNRQSA-N
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Description

BENZALDEHYDE 1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZONE is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzaldehyde group attached to a hydrazone moiety, with additional nitro and trifluoromethyl substituents on the phenyl ring. These functional groups contribute to its reactivity and potential utility in synthetic chemistry and other scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZALDEHYDE 1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZONE typically involves the condensation reaction between 2-nitro-4-(trifluoromethyl)benzaldehyde and a suitable hydrazine derivative. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, under reflux conditions to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

BENZALDEHYDE 1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

BENZALDEHYDE 1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZONE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of BENZALDEHYDE 1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological targets. The hydrazone moiety can undergo tautomerization, affecting its chemical behavior and interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-4-(trifluoromethyl)benzaldehyde
  • 4-(Trifluoromethyl)benzaldehyde
  • 2-Formyl-5-(trifluoromethyl)nitrobenzene

Uniqueness

The presence of both nitro and trifluoromethyl groups on the phenyl ring, along with the hydrazone linkage, makes it a versatile compound for various chemical transformations and research applications .

Properties

Molecular Formula

C14H10F3N3O2

Molecular Weight

309.24 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2-nitro-4-(trifluoromethyl)aniline

InChI

InChI=1S/C14H10F3N3O2/c15-14(16,17)11-6-7-12(13(8-11)20(21)22)19-18-9-10-4-2-1-3-5-10/h1-9,19H/b18-9+

InChI Key

JFXXJVZAGGTIJW-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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